2-Amino-3-(trimethylsilyl)propanoic acid
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Overview
Description
2-Amino-3-(trimethylsilyl)propanoic acid is an organic compound that features a trimethylsilyl group attached to a propanoic acid backbone. This compound is notable for its applications in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it is often used as an internal reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trimethylsilyl)propanoic acid typically involves the reaction of alanine with trimethylchlorosilane in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(trimethylsilyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(trimethylsilyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an internal reference standard in NMR spectroscopy, particularly in aqueous solvents.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trimethylsilyl)propanoic acid involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, its trimethylsilyl group provides a distinct chemical shift, making it an ideal internal reference standard. The compound’s effects in biological systems are related to its role as an amino acid derivative, influencing protein synthesis and metabolic pathways .
Comparison with Similar Compounds
3-(Trimethylsilyl)propanoic acid: Used similarly in NMR spectroscopy as an internal reference.
2,2,3,3-D4-3-(Trimethylsilyl)propionic acid sodium salt: A deuterated version used for more precise NMR measurements.
Uniqueness: 2-Amino-3-(trimethylsilyl)propanoic acid is unique due to its amino group, which allows it to participate in a broader range of chemical and biological reactions compared to its analogs. This makes it particularly valuable in research involving amino acid metabolism and protein synthesis .
Properties
IUPAC Name |
2-amino-3-trimethylsilylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNHHIHUYPXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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